molecular formula C19H25ClN4O2 B6007304 1-[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one

1-[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one

Cat. No.: B6007304
M. Wt: 376.9 g/mol
InChI Key: ZSPZPEGAINKTRT-UHFFFAOYSA-N
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Description

1-[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is a complex organic compound that features a piperidine ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Triazole Ring: The triazole ring is typically introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Final Assembly: The final compound is assembled by linking the piperidine, chlorophenyl, and triazole moieties through appropriate coupling reactions, often involving amide or ester bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used as a tool compound to study the interactions of piperidine and triazole-containing molecules with biological targets.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of similar compounds in biological systems.

    Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, while the triazole ring can bind to enzymes and other proteins. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Phenylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one: Lacks the chlorine atom, which may affect its binding properties.

    1-[3-[(3-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one: Contains a fluorine atom instead of chlorine, which can alter its electronic properties and reactivity.

Uniqueness

1-[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical and biological properties. The combination of the piperidine and triazole rings also provides a versatile scaffold for further modification and optimization in drug development.

Properties

IUPAC Name

1-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c20-17-5-1-4-16(10-17)11-19(13-25)7-3-8-23(12-19)18(26)6-2-9-24-15-21-14-22-24/h1,4-5,10,14-15,25H,2-3,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPZPEGAINKTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCN2C=NC=N2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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